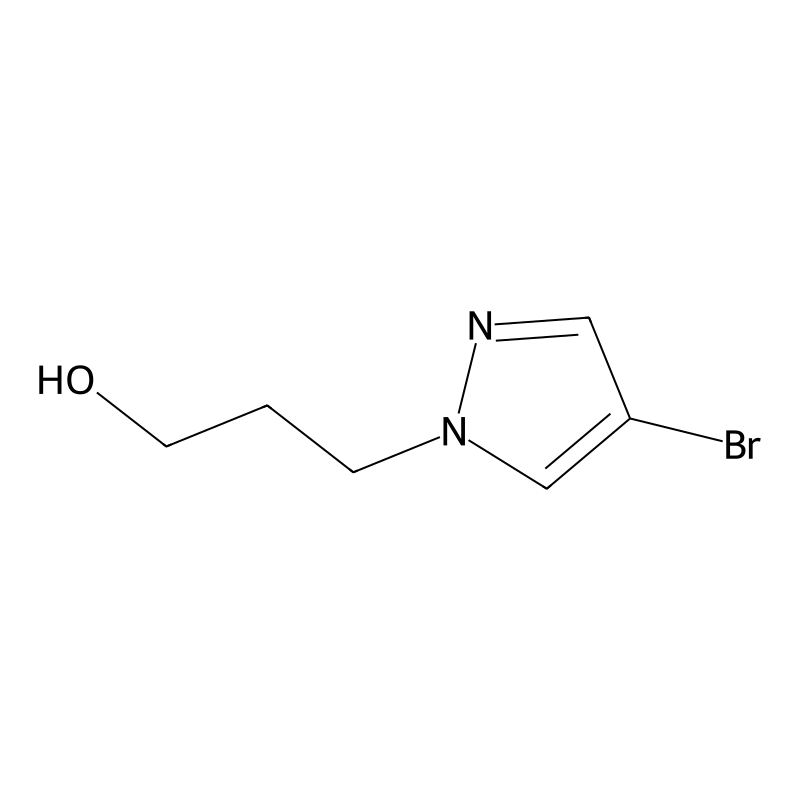

4-Bromo-1-(3-hydroxypropyl)pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Activities on Rainbow Trout Alevins

Scientific Field: Biological Sciences.

Application Summary: A newly synthesized pyrazoline derivative, which is similar to the compound , was tested on rainbow trout alevins.

Methods of Application: The compound was synthesized and then applied to the alevins.

Synthesis of Novel Fungicides

Scientific Field: Chemical Sciences.

Application Summary: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are similar to the compound , were synthesized and tested against seven phytopathogenic fungi.

Methods of Application: The compounds were synthesized and then tested for their fungicidal activity.

Results: Most of the compounds displayed moderate to excellent activities against the fungi.

Antileishmanial and Antimalarial Activities

Scientific Field: Pharmacology.

Application Summary: Pyrazole-bearing compounds, similar to the one , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities.

Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.

Results: Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate.

Synthesis of Solid Hexacoordinate Complexes

Scientific Field: Inorganic Chemistry.

Application Summary: 4-Bromopyrazole, a compound similar to the one , may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride.

Methods of Application: The compound is reacted with dimethyl- and divinyl-tindichloride to form the complex.

Results: The result is the formation of solid hexacoordinate complexes.

Antifungal Activity

Application Summary: Some compounds similar to the one were synthesized and tested for their antifungal activity against C. galibrata clinical isolates (1 and 2), and C.

Methods of Application: The compounds were synthesized and then tested for their antifungal activity.

Results: The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. galibrata ATCC 15126 strain.

Biological Screening

Application Summary: Some new bipyrazoles, which are similar to the compound , were prepared and utilized for biological screening.

Methods of Application: The bipyrazoles were synthesized and then used for biological screening.

Results: The bipyrazoles were prepared accordingly in good yields (75–85 %) by adopting a similar procedure.

4-Bromo-1-(3-hydroxypropyl)pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structure of 4-Bromo-1-(3-hydroxypropyl)pyrazole features a bromine atom attached to the fourth carbon of the pyrazole ring and a hydroxypropyl group at the first position. This compound can be represented by the molecular formula C₇H₈BrN₂O and has a molecular weight of approximately 218.05 g/mol.

The presence of both bromine and hydroxyl functional groups in its structure contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and agricultural science.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds. For example, treatment with amines can yield substituted amine derivatives.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance the compound's solubility and bioactivity.

- Dehydration Reactions: Under acidic conditions, the hydroxyl group may undergo dehydration to form an alkene or ether, modifying its reactivity.

- Reduction Reactions: The compound can also be subjected to reduction reactions that convert the carbonyl or other reducible groups into alcohols or alkanes.

Research indicates that 4-Bromo-1-(3-hydroxypropyl)pyrazole exhibits various biological activities. It has shown potential as an anti-inflammatory agent and has been studied for its effects on different biological pathways. Some key findings include:

- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Antimicrobial Properties: Preliminary studies have indicated that 4-Bromo-1-(3-hydroxypropyl)pyrazole possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Enzyme Inhibition: It has been observed to inhibit specific enzymes involved in inflammatory processes, which could lead to therapeutic applications in treating inflammatory diseases.

The synthesis of 4-Bromo-1-(3-hydroxypropyl)pyrazole can be achieved through several methods:

- Bromination of Pyrazole Derivatives: Starting from 1-(3-hydroxypropyl)pyrazole, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the fourth position.

- Hydroxyalkylation: The hydroxypropyl group can be introduced via alkylation reactions involving appropriate hydroxyalkyl halides and pyrazole derivatives.

- One-Pot Synthesis: A more efficient approach involves a one-pot reaction where pyrazole is reacted with a brominating agent and hydroxyalkylating agent simultaneously, streamlining the synthesis process.

Each method may vary in yield and purity depending on reaction conditions and reagents used.

4-Bromo-1-(3-hydroxypropyl)pyrazole has several potential applications:

- Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new anti-inflammatory and antimicrobial drugs.

- Agricultural Chemistry: The compound may serve as a pesticide or herbicide due to its antimicrobial properties, contributing to crop protection strategies.

- Chemical Research: Its unique structure makes it valuable in studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 4-Bromo-1-(3-hydroxypropyl)pyrazole have focused on its binding affinity with various biological targets:

- Protein Binding Studies: Research has shown that this compound interacts with specific proteins involved in inflammatory pathways, indicating potential therapeutic targets for drug design.

- Metabolic Studies: Investigations into how this compound is metabolized in biological systems have provided insights into its pharmacokinetics and potential side effects.

These studies are crucial for understanding how 4-Bromo-1-(3-hydroxypropyl)pyrazole can be effectively utilized in therapeutic contexts.

Several compounds share structural similarities with 4-Bromo-1-(3-hydroxypropyl)pyrazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Hydroxy-2-pyrazolines | Contains hydroxyl group but lacks bromine | More polar; potential for different bioactivity |

| 4-Methylpyrazole | Methyl group instead of bromine | Less reactive; often used as an intermediate |

| 5-Amino-1H-pyrazole | Amino group at position five | Exhibits different biological activities |

| 3-Hydroxy-pyrazole | Hydroxyl group at position three | Less sterically hindered; different reactivity |

These compounds highlight the uniqueness of 4-Bromo-1-(3-hydroxypropyl)pyrazole due to its specific substitution pattern and functional groups, which contribute to its distinct biological properties and reactivity patterns.